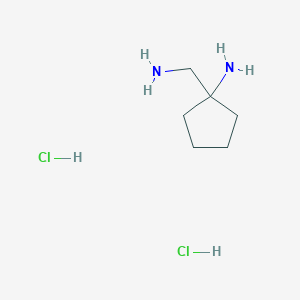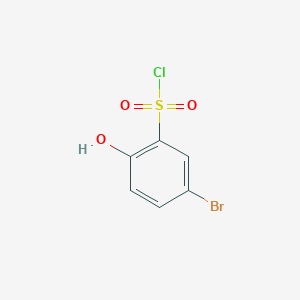
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol
Overview
Description
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperidin-2-one core with a phenylamino group and a phenylpropanol moiety, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol typically involves multiple steps, starting with the formation of the piperidin-2-one core. One common approach is the cyclization of an appropriate amino acid derivative followed by the introduction of the phenylamino group. The Cbz (carbobenzyloxy) protecting group is often used to protect the amino functionality during the synthesis process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol can undergo various chemical reactions, including:
Oxidation: : Conversion of the phenylpropanol moiety to its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction of the piperidin-2-one core to a piperidine derivative.
Substitution: : Replacement of the phenylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Phenylpropanone, phenylpropionic acid.
Reduction: : Piperidine derivative.
Substitution: : Various substituted phenylamino derivatives.
Scientific Research Applications
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol is unique due to its specific structural features and potential applications. Similar compounds include:
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-(4-methoxyphenyl)propanol
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-(3-nitrophenyl)propanol
2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-(2-chlorophenyl)propanol
These compounds share the same core structure but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)-2-oxopiperidin-4-yl]-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-21(27(32)23-13-7-3-8-14-23)29-18-17-25(19-26(29)31)30(24-15-9-4-10-16-24)28(33)34-20-22-11-5-2-6-12-22/h2-16,21,25,27,32H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSHLZNFNPMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCC(CC2=O)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B3224443.png)
![4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B3224447.png)



![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)

![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)


